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molecular formula C8H12O B025291 3,3a,4,5,6,6a-hexahydro-2H-pentalen-1-one CAS No. 19915-11-8

3,3a,4,5,6,6a-hexahydro-2H-pentalen-1-one

Cat. No. B025291
M. Wt: 124.18 g/mol
InChI Key: NZTVVUIIJPWANB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04517202

Procedure details

A stirred solution of 6-[(E)-3-tert-butyldimethylsilyloxy-3-cyclohexylprop-1-enyl]-3-(5-ethoxycarbonyl-2-hydroxypent-2-yl)bicyclo[3,3,0]octan-2-one (26 mg), prepared as described in Reference Example 39 and in the form of 6β-[(E)-3β-tert-butyldimethylsilyloxy-3-cyclohexylprop-1-enyl]-3-(5-ethoxycarbonyl-2-hydroxypent-2-yl)bicyclo[3,3,0]octan-2-one, otherwise known as (±)-ethyl(13E)-(9S,15R)-6a-oxo-6,9-methano-15-tert-butyldimethylsilyloxy-15-cyclohexyl-5-hydroxy-5-methyl-16,17,18,19,20-pentanorprost-13-enoate, in benzene (0.19 ml) was treated with methanesulphonyl chloride (0.0048 ml) at the ambient temperature, followed by triethylamine (0.008 ml) and the mixture was stirred for 2 hours. It was then treated with 1,8-diazabicyclo[5,4,0]undec-7-ene (0.0446 ml) and the mixture was stirred for 2 hours. It was then treated with water (10 ml) and extracted with ethyl acetate. The extract was washed with saturated aqueous sodium chloride solution, dried over anhydrous sodium sulphate, and concentrated under reduced pressure. The resulting residue was subjected to medium pressure, short column chromatography on silica gel, using a mixture of ethyl acetate and hexane (1:8 v/v) as eluant, to give 6-[(E)-3-tert-butyldimethylsilyloxy-3-cyclohexylprop-1-enyl]-3-{[mixture of (E) and (Z)]-5-ethoxycarbonylpentylid-2-ene}bicyclo[3,3,0]octan-2-one (22 mg), in the form of (±)-6β-[(E)-3β-tert-butyldimethylsilyloxy-3-cyclohexylprop-1-enyl]-3-{[mixture of (E) and (Z)]-5-ethoxycarbonylpentylid-2-ene}bicyclo[3,3,0]octan-2-one, otherwise known as (±)-ethyl [mixture of (5E and (5Z)],(13E)-(9S,15R)-6a-oxo-6,9-methano-5-methyl-15-tert-butyldimethylsilyloxy-15-cyclohexyl-16,17,18,19,20-pentanorprosta-5,13-dienoate.
[Compound]
Name
6β-[(E)-3β-tert-butyldimethylsilyloxy-3-cyclohexylprop-1-enyl]-3-(5-ethoxycarbonyl-2-hydroxypent-2-yl)bicyclo[3,3,0]octan-2-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
(±)-ethyl(13E)-(9S,15R)-6a-oxo-6,9-methano-15-tert-butyldimethylsilyloxy-15-cyclohexyl-5-hydroxy-5-methyl-16,17,18,19,20-pentanorprost-13-enoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.0048 mL
Type
reactant
Reaction Step Four
Quantity
0.008 mL
Type
reactant
Reaction Step Five
Quantity
0.0446 mL
Type
reactant
Reaction Step Six
Quantity
0.19 mL
Type
solvent
Reaction Step Seven
Name
Quantity
10 mL
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[Si:1]([O:8][CH:9]([CH:32]1[CH2:37][CH2:36][CH2:35][CH2:34][CH2:33]1)/[CH:10]=[CH:11]/[CH:12]1[CH2:19][CH2:18][CH:17]2[CH:13]1[CH2:14][CH:15]([C:21]([OH:31])([CH2:23][CH2:24][CH2:25][C:26]([O:28][CH2:29][CH3:30])=[O:27])[CH3:22])[C:16]2=[O:20])([C:4]([CH3:7])([CH3:6])[CH3:5])([CH3:3])[CH3:2].[CH3:38]S(Cl)(=O)=O.C(N(CC)CC)C.N12CCCN=C1CCCCC2>C1C=CC=CC=1.O>[Si:1]([O:8][CH:9]([CH:32]1[CH2:33][CH2:34][CH2:35][CH2:36][CH2:37]1)/[CH:10]=[CH:11]/[CH:12]1[CH2:19][CH2:18][CH:17]2[CH:13]1[CH2:14][CH:15]([C:21]1([OH:31])[CH2:22][CH2:38][CH:25]([C:26]([O:28][CH2:29][CH3:30])=[O:27])[CH2:24][CH2:23]1)[C:16]2=[O:20])([C:4]([CH3:5])([CH3:6])[CH3:7])([CH3:3])[CH3:2].[CH:17]12[CH2:18][CH2:19][CH2:12][CH:13]1[CH2:14][CH2:15][C:16]2=[O:20]

Inputs

Step One
Name
Quantity
26 mg
Type
reactant
Smiles
[Si](C)(C)(C(C)(C)C)OC(/C=C/C1C2CC(C(C2CC1)=O)C(C)(CCCC(=O)OCC)O)C1CCCCC1
Step Two
Name
6β-[(E)-3β-tert-butyldimethylsilyloxy-3-cyclohexylprop-1-enyl]-3-(5-ethoxycarbonyl-2-hydroxypent-2-yl)bicyclo[3,3,0]octan-2-one
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
(±)-ethyl(13E)-(9S,15R)-6a-oxo-6,9-methano-15-tert-butyldimethylsilyloxy-15-cyclohexyl-5-hydroxy-5-methyl-16,17,18,19,20-pentanorprost-13-enoate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0.0048 mL
Type
reactant
Smiles
CS(=O)(=O)Cl
Step Five
Name
Quantity
0.008 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Six
Name
Quantity
0.0446 mL
Type
reactant
Smiles
N12CCCCCC2=NCCC1
Step Seven
Name
Quantity
0.19 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Eight
Name
Quantity
10 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred for 2 hours
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The extract was washed with saturated aqueous sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
a mixture of ethyl acetate and hexane (1:8 v/v) as eluant

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
[Si](C)(C)(C(C)(C)C)OC(/C=C/C1C2CC(C(C2CC1)=O)C1(CCC(CC1)C(=O)OCC)O)C1CCCCC1
Name
Type
product
Smiles
C12C(CCC2CCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 22 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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